REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][C:4]#[C:5][CH2:6][CH:7]([CH2:8][CH3:9])[OH:10])[OH:11].[Hg:18]=[O:19].[OH2:12].[S:13](=[O:14])(=[O:15])([OH:16])[OH:17]>>[CH2:1]1[CH2:2][CH2:3][C:4]2([CH2:5][CH2:6][CH:7]([CH2:8][CH3:9])[O:10]2)[O:11]1
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Name
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CCC(O)CC#CCCCO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(O)CC#CCCCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Hg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCC1CCC2(CCCO2)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |